molecular formula C19H14ClFN2O4 B2829886 1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898428-84-7

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2829886
CAS No.: 898428-84-7
M. Wt: 388.78
InChI Key: RGXBPGRTAWIFOU-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of substituents: The chloro, methoxy, and fluorophenyl groups can be introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]pyrazine-2,3-dione
  • 1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-bromophenyl)-2-oxoethyl]pyrazine-2,3-dione

Uniqueness

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the specific combination of substituents on the pyrazine ring, which can influence its chemical properties and biological activities. The presence of the fluorophenyl group, in particular, might confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c1-27-17-7-6-14(10-15(17)20)23-9-8-22(18(25)19(23)26)11-16(24)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXBPGRTAWIFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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